molecular formula C20H24N4O4S2 B2603063 (Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 496796-09-9

(Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2603063
CAS No.: 496796-09-9
M. Wt: 448.56
InChI Key: YGKIEHRGXAWUEV-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” (CAS: 496796-09-9) is a thiazolidinone derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidin-4-one moiety. Its Z-configuration at the methylene bridge and the presence of a hydroxyethoxyethylamino substituent distinguish it from other analogs. This compound is commercially available for research purposes, as noted in vendor listings .

Key structural attributes include:

  • sec-Butyl group at position 3 of the thiazolidinone ring, influencing lipophilicity.
  • Thioxo group at position 2 of the thiazolidinone, contributing to redox activity and metal coordination properties.

Properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-3-13(2)24-19(27)15(30-20(24)29)12-14-17(21-7-10-28-11-9-25)22-16-6-4-5-8-23(16)18(14)26/h4-6,8,12-13,21,25H,3,7,9-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKIEHRGXAWUEV-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a complex heterocyclic compound that integrates a thiazolidinone scaffold with pyrimidine and thiazolidine moieties. This structure has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H26N4O3S\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

This indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The thiazolidin-4-one scaffold has been associated with significant anticancer activities due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds containing this scaffold have shown efficacy against breast cancer, lung cancer, and leukemia cell lines by targeting specific cellular pathways involved in tumor growth and survival .

Case Study:
In a study evaluating thiazolidinone derivatives, it was found that compounds similar to our target compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism of action was primarily through the induction of oxidative stress leading to apoptosis .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , particularly against resistant strains of bacteria. Thiazolidinone derivatives have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as fungi .

Research Findings:
A recent evaluation showed that derivatives with similar structures inhibited biofilm formation in Pseudomonas aeruginosa, reducing biofilm density by over 50% at concentrations correlating with their minimum inhibitory concentration (MIC) . This suggests that our target compound may also possess significant antibiofilm activity.

The biological activity of thiazolidinone derivatives is often attributed to their ability to interact with key enzymes involved in metabolic pathways. For instance, they may inhibit enzymes such as cyclooxygenase (COX) or exhibit effects on nucleic acid synthesis pathways, which are crucial for cell division and proliferation .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AnticancerMCF-7, A549Induction of apoptosis via oxidative stress
AntimicrobialStaphylococcus aureus, Pseudomonas aeruginosaInhibition of biofilm formation
Enzyme InhibitionVarious metabolic enzymesDisruption of metabolic pathways

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol

Pharmaceutical Development

The compound has garnered interest for its potential as an anti-cancer agent. The pyrido[1,2-a]pyrimidine derivatives are known for their ability to inhibit various kinases involved in cancer progression. Research studies have indicated that similar compounds exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study: Anti-Cancer Activity

A study investigating the cytotoxic effects of pyrido[1,2-a]pyrimidine derivatives found that certain modifications led to enhanced activity against breast cancer cells. The incorporation of the thioxothiazolidin moiety was shown to improve selectivity towards cancer cells while reducing toxicity to normal cells .

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The hydroxyethoxy group may facilitate interactions with membrane-bound proteins, enhancing its pharmacokinetic profile.

Case Study: Enzyme Inhibition

Research has demonstrated that thiazolidin derivatives can inhibit enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. This suggests that the compound may have applications in managing diabetes or metabolic syndrome .

Potential Therapeutic Uses

Given its structural characteristics, this compound may be explored for various therapeutic applications beyond oncology, including:

  • Antiviral Activity : Similar compounds have shown promise against viral infections by inhibiting viral replication.
  • Anti-inflammatory Properties : The thioxothiazolidin structure has been linked to anti-inflammatory effects, warranting further investigation into its use in treating chronic inflammatory diseases.

Toxicology and Safety Profile

Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also poses certain risks. For instance, compounds with similar structures have been classified as toxic if ingested and can cause skin irritation . Therefore, safety evaluations are essential before clinical application.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The compound contains:

  • Pyrido[1,2-a]pyrimidin-3-yl core : Prone to nucleophilic aromatic substitution at positions adjacent to electron-withdrawing groups (e.g., 4-oxo substituent).

  • Methylene bridge : Acts as a conjugated linker, facilitating electronic interactions between moieties.

  • 2-Thioxothiazolidin-4-one ring : The thioxo group (C=S) is reactive, susceptible to nucleophilic attack.

  • Amino group : The (2-(2-hydroxyethoxy)ethyl)amino moiety can participate in acylation, alkylation, or protonation reactions.

Condensation and Cyclization

  • Methylene bridge formation : Likely formed via condensation between a carbonyl group (e.g., from pyrido[1,2-a]pyrimidin-4-one) and an amine or enolate intermediate .

  • Thiazolidin ring synthesis : The 2-thioxothiazolidin-4-one ring may form through cyclization of a cysteine or thiol-containing precursor with a carbonyl compound.

Nucleophilic Reactions

  • Thioxo group reactivity : The C=S bond in the thiazolidin ring can react with nucleophiles (e.g., alcohols, amines) to form adducts or undergo hydrolysis.

  • Amino group modification : The (2-(2-hydroxyethoxy)ethyl)amino group may participate in acylations or alkylations, altering its basicity or solubility.

Stability and Degradation

  • pH-dependent hydrolysis : The thiazolidin ring may hydrolyze under acidic or basic conditions, releasing thiols or sulfonic acids.

  • Oxidative degradation : The sec-butyl group and aromatic rings may oxidize, forming epoxides or quinones under strong oxidizing conditions.

Characterization and Stability

  • Structural confirmation : Techniques like NMR (to verify Z-configuration and aromatic interactions) and MS (to confirm molecular weight) are critical.

  • Solubility : Likely moderate in organic solvents (e.g., DMSO, DMF) due to aromatic and hydrophobic regions.

  • Storage : Requires protection from light and moisture to prevent degradation of the thioxo group.

Data Table: Hypothetical Reaction Analysis

Reaction TypeReactant/ConditionProduct Example
Nucleophilic attack Alcohols (e.g., ethanol)Thiazolidin adducts (C-O bonds)
Acidic hydrolysis HCl, heatThiazolidin ring opening (thiol release)
Oxidation H₂O₂, peracidsOxidized sec-butyl or aromatic rings
Amide bond formation Acyl chloridesN-Acylated amino derivatives

Comparison with Similar Compounds

Compound A :

Name: (Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one . Key Differences:

  • Methoxyethylamino group instead of hydroxyethoxyethylamino.
  • 3-Methoxypropyl substituent at position 3 of the thiazolidinone vs. sec-butyl. Implications:
  • Reduced hydrophilicity compared to the target compound due to methoxy groups.

Compound B :

Name : 3-[(Z)-(3-sec-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Key Differences :

  • Piperazinyl group at position 2 of the pyridopyrimidine instead of hydroxyethoxyethylamino.
  • Methyl group at position 9 of the pyridopyrimidine.
    Implications :
  • Increased steric bulk may influence binding affinity in enzymatic assays.

Compound C :

Name: 2-{[3-(1H-Imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one . Key Differences:

  • Imidazolylpropylamino group at position 2 of the pyridopyrimidine.
  • Phenylethyl substituent at position 3 of the thiazolidinone. Implications:
  • Improved aromatic stacking interactions due to the phenyl group.
  • Potential for enhanced antimicrobial or anticancer activity via imidazole-mediated mechanisms.

Compound D :

Name: (Z)-5-((2-(benzyl(methyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-butyl-2-thioxothiazolidin-4-one (CAS: 361996-23-8) . Key Differences:

  • Benzyl(methyl)amino group at position 2 of the pyridopyrimidine.
  • Butyl group at position 3 of the thiazolidinone. Implications:
  • Altered metabolic stability compared to the hydroxyethoxyethyl-substituted target compound.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Weight Not reported ~478 g/mol ~492 g/mol ~530 g/mol 478.6 g/mol
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 1 (NH) 2 (NH) 1 (NH)
Hydrogen Bond Acceptors 6 7 7 8 6
LogP (Predicted) Moderate (hydroxyethoxy) High (methoxy) High (piperazinyl) High (phenyl) High (benzyl)

Notes:

  • The hydroxyethoxyethyl group in the target compound likely improves aqueous solubility compared to Compounds A, C, and D.
  • Compound B’s piperazinyl group may enhance solubility in acidic environments due to protonation.

Q & A

Q. What are the typical synthetic routes for preparing (Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one?

The compound is synthesized via a multi-step process involving:

  • Condensation reactions : Formation of the thiazolidin-4-one core through base-catalyzed condensation of 2-thioxothiazolidin-4-one derivatives with aldehydes or ketones (e.g., ethanol or methanol under reflux with NaOH/KOH) .
  • Mannich-type reactions : Introduction of the sec-butyl group and pyrido[1,2-a]pyrimidin-4-one moiety using amine-containing reagents under controlled pH and temperature .
  • Protection/deprotection strategies : For hydroxyl and amino groups, as seen in similar compounds with hydroxyethoxyethyl substituents .

Q. How can researchers confirm the stereochemical configuration (Z) of the methylene group?

  • X-ray crystallography : Single-crystal analysis using programs like SHELXL or SHELXTL provides definitive stereochemical assignment .
  • NOESY NMR : Cross-peaks between the methylene proton and adjacent substituents (e.g., sec-butyl or pyrido[pyrimidin] groups) confirm spatial proximity .

Advanced Synthetic Challenges

Q. What strategies mitigate low yields in the final condensation step?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalytic additives : Use of piperidine or acetic acid to accelerate imine formation and reduce side reactions .
  • Temperature control : Reflux in ethanol (78°C) balances reaction rate and decomposition risks .

Q. How can researchers address stereochemical instability during synthesis?

  • Chiral auxiliaries : Temporarily fix the configuration of reactive centers (e.g., sec-butyl group) .
  • Low-temperature crystallization : Prevents racemization during purification .

Structural and Spectroscopic Characterization

Q. What spectroscopic techniques resolve ambiguities in the pyrido[1,2-a]pyrimidin-4-one moiety?

  • HRMS-ESI : Confirms molecular weight and fragmentation patterns.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing between pyrido[pyrimidin] and thiazolidinone protons .

Q. How to interpret conflicting FT-IR and Raman data for the thioxo (C=S) group?

  • Computational modeling : Compare experimental peaks (FT-IR: ~1250 cm⁻¹; Raman: ~550 cm⁻¹) with DFT-calculated vibrational frequencies .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Kinase inhibition assays : Target the pyrido[pyrimidin] core’s affinity for ATP-binding pockets .
  • Antimicrobial disk diffusion : Test against Gram-positive/negative strains, noting the thioxo group’s role in membrane disruption .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Vary substituents (e.g., sec-butyl to cyclopropyl) to assess steric/electronic effects.
  • Docking simulations : Use PyMOL or AutoDock to predict binding modes with target proteins .

Stability and Degradation

Q. What storage conditions prevent hydrolytic degradation of the hydroxyethoxyethyl group?

  • Anhydrous solvents : Store in acetonitrile or DMF at –20°C to minimize hydrolysis .
  • Inert atmosphere : Argon or nitrogen blankets reduce oxidative side reactions .

Q. How to identify degradation products under accelerated stability testing?

  • LC-MS/MS : Monitor for loss of the hydroxyethoxyethyl chain (m/z ~89) or pyrido[pyrimidin] ring cleavage .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported biological activity across labs?

  • Standardize assay protocols : Adopt CLSI guidelines for antimicrobial testing or fixed ATP concentrations in kinase assays .
  • Batch variability analysis : Characterize impurities (e.g., via HPLC) that may modulate activity .

Q. Why might crystallization attempts fail despite correct synthetic protocol?

  • Polymorphism screening : Test solvents with varying polarities (e.g., hexane/DCM mixtures) to isolate stable crystal forms .

Computational and Mechanistic Studies

Q. What software tools model the compound’s electronic properties for mechanistic insights?

  • Gaussian or ORCA : Calculate HOMO/LUMO energies to predict reactivity sites (e.g., electron-deficient pyrido[pyrimidin] ring) .

Q. How to validate molecular docking predictions experimentally?

  • Site-directed mutagenesis : Modify key residues in the target protein’s binding pocket and measure activity shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.